[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE
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Overview
Description
[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE is a complex organic compound belonging to the class of furo[3,2-c]pyrans. This compound is characterized by its unique structure, which includes a furan ring fused to a pyran ring, with hydroxy and methoxy functional groups attached. The stereochemistry of the compound is defined by the specific configuration of its chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to scale up the production while maintaining the integrity of the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Properties
IUPAC Name |
(4S,7S,7aR)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCHOMLNCURP-ARDNSNSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC(=O)OC2C(CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=CC(=O)O[C@H]2[C@H](CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564806 |
Source
|
Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123251-08-1 |
Source
|
Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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